(-)-Lasiocarpine

説明

Historical Context of Lasiocarpine Isolation and Structural Elucidation

The study of pyrrolizidine (B1209537) alkaloids, including lasiocarpine, has a history dating back to the 19th century, although their toxic effects were not immediately recognized. wikipedia.org Early research focused on the isolation and structural determination of plant constituents. ias.ac.in Lasiocarpine has been isolated from various Heliotropium species. nih.govresearchgate.net Structural elucidation involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net For instance, the fragmentation pattern observed in HR-LCMS/MS analysis is characteristic of lasiocarpine. arabjchem.org

Lasiocarpine as a Representative Pyrrolizidine Alkaloid for Scientific Inquiry

Lasiocarpine is often utilized as a representative compound in the study of pyrrolizidine alkaloids due to its prevalence in certain plants and its well-documented chemical properties. ontosight.airesearchgate.netnih.gov Pyrrolizidine alkaloids in general are a significant class of natural compounds, with over 660 different types identified in more than 6000 plant species. researchgate.netresearchgate.net Lasiocarpine's structure, like other PAs, is based on a pyrrolizidine ring system, often esterified with necic acids. ontosight.aiontosight.ainih.gov The study of lasiocarpine provides insights into the broader characteristics and behaviors of this diverse group of alkaloids.

Overview of Key Research Areas and Significance in Chemical Biology

Research involving lasiocarpine spans several key areas within chemical biology. A primary focus is the investigation of its metabolism. Studies have confirmed the formation of pyrrolic metabolites, such as dehydroheliotridine, through the action of liver enzymes. nih.govmedchemexpress.com The metabolism of lasiocarpine by cytochrome P450 (CYP) enzymes, particularly the CYP3A family, is of significant interest, with research comparing metabolic elimination in different species. researchgate.netresearchgate.netacs.org

Another area of research involves understanding the interaction of lasiocarpine and its metabolites with biological molecules. Research has shown that metabolically activated lasiocarpine can sensitize human liver cells towards Fas-mediated apoptosis. nih.gov Studies also investigate the formation of DNA adducts by pyrrolizidine alkaloids, including lasiocarpine, as a potential biomarker in chemical biology research. acs.orgmdpi.com

The chemical properties of lasiocarpine, such as its molecular weight and predicted collision cross-section values, are also characterized as part of ongoing research efforts. nih.govuni.lu

Here is a table summarizing some computed properties of Lasiocarpine:

| Property Name | Property Value | Unit | Source |

| Molecular Weight | 411.5 | g/mol | Computed nih.gov |

| Monoisotopic Mass | 411.22570239 | Da | Computed nih.gov |

| XlogP (predicted) | 0.5 | Computed nih.gov | |

| Predicted CCS [M+H]+ | 199.8 | Ų | Computed uni.lu |

| Predicted CCS [M+Na]+ | 201.5 | Ų | Computed uni.lu |

| Predicted CCS [M-H]- | 199.4 | Ų | Computed uni.lu |

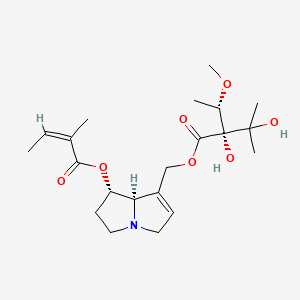

Structure

2D Structure

特性

Key on ui mechanism of action |

Death may be due to actual liver damage or to the upsetting of the copper storage mechanism which leads to a build-up of copper in the organ, resulting in the acute hemolytic crisis associated with chronic copper poisoning. |

|---|---|

CAS番号 |

303-34-4 |

分子式 |

C21H33NO7 |

分子量 |

411.5 g/mol |

IUPAC名 |

[(7S,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate |

InChI |

InChI=1S/C21H33NO7/c1-7-13(2)18(23)29-16-9-11-22-10-8-15(17(16)22)12-28-19(24)21(26,14(3)27-6)20(4,5)25/h7-8,14,16-17,25-26H,9-12H2,1-6H3/b13-7-/t14-,16+,17-,21+/m1/s1 |

InChIキー |

QHOZSLCIKHUPSU-GTZNJGJUSA-N |

異性体SMILES |

C/C=C(/C)\C(=O)O[C@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]([C@@H](C)OC)(C(C)(C)O)O |

正規SMILES |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)OC)(C(C)(C)O)O |

外観 |

Solid powder |

Color/Form |

COLORLESS PLATES Colorless leaflets from petroleum ether. |

melting_point |

206 to 207 °F (NTP, 1992) 96.4-97 °C |

他のCAS番号 |

303-34-4 |

物理的記述 |

Lasiocarpine appears as colorless plates or beige crystalline solid. (NTP, 1992) Colorless solid; [Merck Index] |

ピクトグラム |

Acute Toxic; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

DECOMP SLOWLY ON STANDING IN AIR @ ROOM TEMP |

溶解性 |

less than 0.1 mg/mL at 68 °F (NTP, 1992) SOL IN WATER /LASIOCARPINE HYDROCHLORIDE/ SOL IN MOST NON-POLAR ORG SOLVENTS & ETHANOL; SPARINGLY SOL IN WATER (0.68%) & LIGHT PETROLEUM Soluble on ether, alcohol, and benzene. |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

lasiocarpine lasiocarpine hydrochloride, (1S-(1alpha(Z),7(2S*,3R*),7aalpha))-isomer lasiocarpine sulfate, (1S-(1alpha(Z),7(2S*,3R*),7aalpha))-isome |

製品の起源 |

United States |

Origin and Natural Occurrence of Lasiocarpine

Botanical Sources within the Boraginaceae Family

Lasiocarpine is predominantly isolated from plant species within the Boraginaceae family. Notable botanical sources include Heliotropium lasiocarpum, Heliotropium europaeum, Lappula intermedia, Symphytum caucasicum, and Symphytum officinale. nih.gov It has also been reported in Heliotropium ellipticum and Heliotropium arbainense. nih.gov These plants are recognized as significant producers of pyrrolizidine (B1209537) alkaloids, with lasiocarpine being one of the specific congeners found. mdpi.combiosynth.com

Distribution and Concentration Variability in Plant Tissues

The concentration and composition of pyrrolizidine alkaloids, including lasiocarpine, can vary significantly within different tissues of a single plant and are influenced by various factors such as the developmental stage, tissue type, environmental conditions, and extraction procedures. europa.eunih.gov For instance, studies on Symphytum officinale have shown that the total content of PAs can range widely depending on the plant organ, with higher concentrations often found in roots compared to leaves. mdpi.com Similarly, in Heliotropium species, the abundance of different PA congeners, including lasiocarpine N-oxide, varies across tissues like stems, flowers, roots, and leaves. mdpi.com Research on other plant species has also demonstrated tissue-specific distribution of alkaloids. nih.govfrontiersin.org

Data on the specific concentration of lasiocarpine in different tissues of its source plants can be detailed through research findings. For example, analyses of Symphytum officinale have detected lasiocarpine and its N-oxide form in varying quantities in roots and leaves. mdpi.com

While specific quantitative data for lasiocarpine concentration across various tissues from the provided search results is limited to general PA distribution and mentions of lasiocarpine's presence, the principle of variability is well-established for PAs in the Boraginaceae family.

Ecogeographical Considerations and Plant Ecological Roles

The presence of pyrrolizidine alkaloids like lasiocarpine in plants is strongly linked to their ecological roles, particularly in defense mechanisms. The parallel evolution of PA synthesis in unrelated plant families suggests an adaptive advantage conferred by these compounds. nih.gov

Chemical Defense Mechanisms in Plants

Pyrrolizidine alkaloids are widely recognized as chemical defense compounds produced by plants to deter herbivores. mdpi.commdpi.commdpi.comnih.govresearchgate.net These secondary metabolites are often bitter and can modulate neuroreceptors, such as 5-HT receptors, which can induce immediate food avoidance in herbivores. mdpi.com The presence of PAs provides a chemical barrier against insect pests and grazing animals. nih.govresearchgate.net

Plant-Insect Interactions and Sequestration in Insect Species

Pyrrolizidine alkaloids play a significant role in plant-insect interactions. While PAs act as deterrents for many generalist herbivores, some specialized insects have evolved mechanisms to tolerate these toxins and even sequester them for their own defense against predators. nih.govresearchgate.netnucleos.comsemanticscholar.orguark.edunih.gov This sequestration involves the uptake and accumulation of selective plant compounds within the insect's body. researchgate.net Examples of insects specialized on PA-containing plants are found in various orders, including Lepidoptera, Coleoptera, Orthoptera, and Homoptera. nih.gov These insects can utilize the sequestered PAs as a defense mechanism against their own natural enemies. researchgate.netwikipedia.org

Interactions with Plant-Associated Microorganisms

Research also indicates interactions between pyrrolizidine alkaloids and plant-associated microorganisms. Some studies have explored the antimicrobial activity of PAs. Lasiocarpine, along with other PA derivatives, has been observed to have significant activity against certain bacteria, such as E. coli and P. chrysogenum, by potentially attacking bacterial cell membranes. wikipedia.orgmdpi.com While the role of PAs in direct defense against microbial pathogens is an area of ongoing research, their presence can influence the complex interactions within the plant's microbiome. mdpi.com Furthermore, microbial sources of PAs, including fungi and bacteria, have been identified, suggesting a broader ecological context for these compounds beyond just plant production. mdpi.com

Biosynthesis and Production of Lasiocarpine

General Pyrrolizidine (B1209537) Alkaloid Biosynthetic Pathways

The biosynthesis of pyrrolizidine alkaloids can be broadly divided into several key stages: the synthesis of the necine base, the synthesis of the necic acid moiety, the esterification of these two components, and further diversification of the resulting esters. researchgate.net The process fundamentally links primary metabolism, utilizing amino acids, to the production of these secondary metabolites. nih.gov

Precursor Utilization and Conversion to Necine Bases

The biosynthesis of the necine base, the bicyclic core of pyrrolizidine alkaloids, begins with the amino acids L-arginine and L-ornithine. These are decarboxylated to form putrescine. encyclopedia.pub Putrescine is a crucial precursor, and studies using labeled precursors have confirmed its incorporation into the necine base structure. nih.govcore.ac.ukgla.ac.uk

The next key step involves the formation of homospermidine, a rare polyamine and the first pathway-specific intermediate in PA biosynthesis. nih.govnih.govnih.govoup.com While the exact mechanism was historically debated, the widely accepted pathway involves the condensation of two molecules of putrescine, or alternatively, the reaction between a molecule of putrescine and a molecule of spermidine (B129725). encyclopedia.pubmdpi.com Homospermidine is exclusively incorporated into the necine base. nih.govnih.gov

Following the formation of homospermidine, a series of enzymatic steps involving oxidation and cyclization leads to the formation of the pyrrolizidine core. nih.govwikipedia.org Oxidation of homospermidine, likely catalyzed by copper-dependent diamine oxidases, initiates cyclization to pyrrolizidine-1-carbaldehyde, which is then reduced to 1-hydroxymethylpyrrolizidine. nih.govwikipedia.org Further desaturation and hydroxylation steps ultimately lead to the formation of various necine bases, such as retronecine (B1221780) and heliotridine (B129409). encyclopedia.pubwikipedia.orgrsc.org

Formation of Necic Acids and Esterification Processes

Necic acids, the carboxylic acid components of pyrrolizidine alkaloids, have diverse biosynthetic origins, although they are largely derived from aliphatic amino acids such as L-isoleucine, L-valine, L-leucine, and L-threonine. nih.govencyclopedia.pub L-isoleucine plays a central role as a precursor for many necic acids. encyclopedia.pubgla.ac.uk

Monocarboxylic acids like angelic acid, tiglic acid, and sarracinic acid, which have five carbon atoms, are formed through the metabolization of threonine. encyclopedia.pubmdpi.com The biosynthesis of branched C7 necic acids, characteristic of lycopsamine-type PAs, involves enzymes like C7-hydroxyacid synthase, which catalyzes the transfer of an activated acetaldehyde (B116499) from pyruvate (B1213749) to 2-oxoisovalerate. uni-kiel.de Dicarboxylic acids, such as senecic acid (a C10 acid), are primarily formed from isoleucine and threonine. encyclopedia.pubmdpi.com

The final stage in the formation of pyrrolizidine alkaloids is the esterification of the necine base with one or two necic acids. nih.govresearchgate.netmdpi.com Esterification typically occurs at the hydroxyl groups at the C-7 and/or C-9 positions of the necine base. core.ac.ukmdpi.com Lasiocarpine is an open-chain diester, formed by the esterification of the necine base heliotridine with angelic acid and lasiocarpic acid. thieme-connect.com

Enzymatic Basis of Lasiocarpine Biosynthesis

The biosynthesis of pyrrolizidine alkaloids, including lasiocarpine, is mediated by a suite of enzymes. While the complete enzymatic pathway is still being elucidated, some key enzymes have been identified. ontosight.aimdpi.com

Homospermidine Synthase Activity

Homospermidine synthase (HSS) is recognized as the first pathway-specific enzyme in pyrrolizidine alkaloid biosynthesis. nih.govnih.govnih.govoup.commdpi.comresearchgate.netcapes.gov.br This enzyme catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, resulting in the formation of homospermidine. nih.govnih.govcapes.gov.br HSS is crucial as it channels the primary metabolites putrescine and spermidine into the pathway for necine base synthesis. nih.gov Research has shown that HSS evolved from deoxyhypusine (B1670255) synthase (DHS), an enzyme involved in primary metabolism, through gene duplication. nih.govnih.govnih.govoup.comrsc.org The activity of HSS is competitively inhibited by compounds such as 1,3-diaminopropane, spermidine, and homospermidine itself. capes.gov.br

Industrial and Research Production Methodologies

Lasiocarpine is primarily obtained from plant sources for research purposes. One notable source is Heliotropium europaeum. nih.gov Production for research is carried out by specialized firms, often involving extraction from plant material. nih.gov

Extraction methods for pyrrolizidine alkaloids generally involve acidic solvent extraction, often followed by solid-phase extraction (SPE) using cation-exchange sorbents. researchgate.net Techniques like high-speed counter-current chromatography and capillary electrophoresis, along with detection methods such as mass spectrometry, are employed for separation and analysis of PAs. mdpi.com

While the detailed industrial-scale production of lasiocarpine is not widely publicized, research methodologies often focus on isolating the compound from cultivated or collected plant material. The efficiency of extraction can be influenced by factors such as the presence of salts. nih.gov

Metabolic Transformation and Biotransformation of Lasiocarpine

Key Metabolic Pathways and Metabolite Identification

The metabolism of lasiocarpine involves several distinct pathways, leading to the formation of a variety of metabolites. Studies using techniques like high-resolution mass spectrometry have been instrumental in identifying these transformation products nih.gov. Three major metabolic pathways have been identified for lasiocarpine: dehydrogenation, ester bond cleavage (hydrolysis), and demethylation researchgate.netmedchemexpress.comglpbio.comglpbio.commegazyme.com.cn. Oxygenation reactions, including N-oxidation, also play a role researchgate.netsci-hub.senih.gov.

Up to 48 metabolites of lasiocarpine have been detected in studies using liver microsomes nih.gov. The metabolic profile can differ between species, with variations observed in the types and quantities of metabolites formed acs.orgfigshare.com. For instance, an additional O-demethylation metabolite was identified in human liver microsomal incubations compared to several non-human species researchgate.net.

Dehydrogenation Processes

Dehydrogenation is a critical metabolic pathway for lasiocarpine, leading to the formation of dehydrolasiocarpine (B1670202), a highly reactive pyrrolic metabolite medchemexpress.comglpbio.com. This process involves the insertion of an additional double bond in the necine base structure researchgate.net. Dehydrolasiocarpine and other putative didehydropyrrolizidine alkaloids are electrophilic and can react with nucleophilic macromolecules such as DNA and proteins medchemexpress.comglpbio.com. This bioactivation pathway is considered a key step in the manifestation of lasiocarpine's toxicity researchgate.netnih.gov. Dehydroheliotridine has also been identified as a product of microsomal oxidation of lasiocarpine nih.gov.

Ester Bond Cleavage

Ester bond cleavage, or hydrolysis, is generally considered a detoxification pathway for lasiocarpine researchgate.netnih.gov. This process results in the release of the necine base (heliotridine in the case of lasiocarpine) and the necic acid components researchgate.netnih.gov. The cleavage of both ester bonds leads to the formation of the necine base nih.gov. While this pathway is considered detoxification, the resulting necine base still retains the 1,2-unsaturated ring structure which is a prerequisite for toxicity nih.gov. Studies have shown that ester cleavage and the loss of alkyl groups are predominant metabolic pathways for open-chained diesters like lasiocarpine nih.gov.

Demethylation Reactions

Demethylation reactions also contribute to the metabolism of lasiocarpine, primarily involving the shortening of necic acids researchgate.netsci-hub.senih.govnih.gov. A demethylation product, identified as M9 (m/z 398), has been observed as a main metabolite in various species, although its relative dominance was lower in humans compared to other tested species acs.orgfigshare.comnih.gov. Side chain demethylation is another type of metabolic change observed researchgate.netsci-hub.senih.gov.

Enzymatic Systems Involved in Lasiocarpine Metabolism

The metabolic transformation of lasiocarpine is mediated by a variety of enzymatic systems, primarily located in the liver researchgate.netlongdom.org.

Cytochrome P450 Monooxygenases (e.g., CYP3A4)

Cytochrome P450 (CYP) enzymes are central to the metabolism of many xenobiotics, including pyrrolizidine (B1209537) alkaloids like lasiocarpine sci-hub.selongdom.orgresearchgate.net. CYP-catalyzed activation leads to the formation of reactive pyrrolic metabolites sci-hub.seresearchgate.net. The CYP3A subfamily, particularly CYP3A4, is a primary enzyme responsible for the metabolic activation of various PAs, including lasiocarpine, in human liver microsomes researchgate.netd-nb.infoacs.orgfigshare.comnih.govresearchgate.netdntb.gov.uafda.govnih.gov. Studies using CYP3A4-transfected cells have demonstrated that this enzyme is responsible for the formation of genotoxic metabolites of lasiocarpine sci-hub.seresearchgate.netdntb.gov.uafda.gov. The formation of most lasiocarpine metabolites detected in human liver microsomes, with a few exceptions, is catalyzed by CYP3A4 acs.orgfigshare.comnih.gov.

Flavin-Containing Monooxygenases (FMO)

Flavin-containing monooxygenases (FMOs) are another family of enzymes involved in the phase I metabolism of xenobiotics containing nucleophilic heteroatoms researchgate.netplos.orgnih.govwikipedia.org. While CYP enzymes are primarily associated with the bioactivation of lasiocarpine, FMOs are also involved in its phase I metabolism researchgate.netresearchgate.net. FMOs catalyze the oxygenation of various compounds, including amines nih.govwikipedia.org. The conversion of the tertiary amine in the necine base to its corresponding N-oxide is considered a detoxification step sci-hub.senih.gov. This N-oxidation pathway is mediated by flavin-containing monooxygenases researchgate.netresearchgate.net. However, N-oxidation was reported to be almost negligible for lasiocarpine in one study compared to cyclic diesters sci-hub.senih.gov.

Carboxylesterases

Hydrolysis of lasiocarpine, which can occur during transport and distribution via non-specific blood esterases, is mainly catalyzed by hepatic microsomal carboxylesterases. mdpi.com This enzymatic activity leads to the cleavage of the ester bonds, yielding necine bases and necic acids. mdpi.com These hydrolysis products are generally considered non-toxic and are readily conjugated and excreted, primarily through urine. mdpi.com Inhibition of carboxylesterase-mediated detoxification by specific inhibitors has been shown to enhance lasiocarpine toxicity in in vitro studies, highlighting the protective role of this pathway. nih.gov

Formation of Reactive Metabolites and Bioactivation

A critical aspect of lasiocarpine metabolism is its bioactivation into reactive intermediates, which are largely responsible for its toxicity. This process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 in humans. researchgate.netacs.orgnih.govfda.gov

The main bioactivation pathway involves hydroxylation at the C-3 or C-8 position of the necine base, followed by dehydration to form dehydrolasiocarpine. researchgate.net Dehydrolasiocarpine is a highly reactive pyrrolic metabolite. researchgate.netarabjchem.orgmedchemexpress.com These pyrrolic esters are electrophilic and can bind covalently to nucleophilic cellular macromolecules such as DNA and proteins, leading to the formation of adducts. researchgate.netarabjchem.orgmedchemexpress.commdpi.comnih.gov The formation of these adducts is considered a key event in the manifestation of lasiocarpine-induced hepatotoxicity and carcinogenicity. researchgate.netarabjchem.orgmedchemexpress.commdpi.com Studies have shown that lasiocarpine forms a high number and amount of dehydrogenation products compared to other pyrrolizidine alkaloids, correlating with its described toxicity. nih.gov

Lasiocarpine can also undergo N-oxidation of the tertiary amine nitrogen in the necine base, resulting in the formation of lasiocarpine N-oxide. researchgate.netnih.govbiosynth.com This transformation is generally considered a detoxification pathway as N-oxides are more polar and water-soluble, facilitating their excretion. nih.govoup.com Flavin-containing monooxygenases (FMOs) and microsomal cytochrome P450 monooxygenases are involved in this process. mdpi.com However, N-oxidation is a reversible process, and lasiocarpine N-oxide can be reduced back to the parent alkaloid. nih.govoup.comresearchgate.net This reversibility means that the N-oxide can serve as a reservoir for the parent compound, potentially contributing to prolonged exposure and subsequent bioactivation. nih.govoup.com

Dehydrolasiocarpine and Pyrrolic Ester Generation

Detoxification Mechanisms and Conjugation Pathways

In addition to hydrolysis and N-oxidation, the body employs detoxification mechanisms to mitigate the effects of lasiocarpine and its reactive metabolites.

A crucial detoxification pathway involves the conjugation of reactive pyrrolic metabolites, such as dehydrolasiocarpine, with reduced glutathione (B108866) (GSH). researchgate.netnih.govnih.govuni.luuni.luresearchgate.net This conjugation is often mediated by glutathione S-transferases. The resulting glutathione conjugates are more water-soluble and are primarily excreted via the bile and urine. researchgate.net The formation of pyrrole-GSH conjugates is considered a detoxification step as it effectively scavenges the reactive intermediates, preventing them from binding to cellular macromolecules. researchgate.netnih.govresearchgate.net Inhibition of glutathione-mediated detoxification has been shown to enhance lasiocarpine toxicity in vitro. nih.gov

Comparative In Vitro Metabolic Studies Across Species

In vitro metabolic studies using liver microsomes and hepatocytes from different species have revealed significant differences in the metabolic profiles of lasiocarpine, which may contribute to species-related variations in toxicity. acs.orgnih.govnih.govd-nb.info

Comparative studies using rat hepatocytes and human CYP3A4-transfected HepG2 cells have also demonstrated differences in lasiocarpine metabolism and bioactivation. sci-hub.sefao.org Lasiocarpine was more extensively metabolized in HepG2-CYP3A4 cells, leading to the release of pyrrolic metabolites. sci-hub.sefao.org A high level of bioactivation was observed for lasiocarpine in human cells compared to certain monoester pyrrolizidine alkaloids. sci-hub.sefao.org These species-specific metabolic patterns are believed to contribute substantially to the differing toxic potencies of lasiocarpine across species. nih.govsci-hub.sefao.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Lasiocarpine | 5281735 nih.govuni.lu |

| Dehydrolasiocarpine | 6445133 uni.lu |

| Glutathione | 124886 nih.govguidetopharmacology.orgfishersci.sesenescence.infofishersci.ca |

| Lasiocarpine N-oxide | 5458800 uni.lu |

Data Table: Comparative In Vitro Metabolism of Lasiocarpine

| Species | Metabolite Profile Characteristics | Relative Level of Reactive Metabolites (vs. Resistant Species) |

| Human | Distinct metabolite fingerprint, lower dominance of demethylation product (M9) | Higher acs.orgnih.gov |

| Pig | Similar to human in susceptibility | Higher acs.orgnih.gov |

| Rat | Similar to human in susceptibility, extensive metabolism in hepatocytes | Higher acs.orgnih.govsci-hub.sefao.org |

| Mouse | Similar to human in susceptibility | Higher acs.orgnih.gov |

| Rabbit | Resistant to PA intoxication | Lower acs.orgnih.gov |

| Sheep | Resistant to PA intoxication | Lower acs.orgnih.gov |

Note: This table summarizes findings from comparative in vitro studies and highlights key differences in metabolic profiles and reactive metabolite formation across species.

Molecular and Cellular Mechanisms of Lasiocarpine Action

Interaction with Nucleic Acids and Proteins

The reactive metabolites of lasiocarpine, such as dehydrolasiocarpine (B1670202) and 6,7-dihydro-7-hydroxy-1-(hydroxymethyl)-5H-pyrrolizine (DHP), are capable of binding covalently to nucleophilic centers in biological molecules, including nucleic acids and proteins. biosynth.comresearchgate.netmdpi.comresearchgate.netarabjchem.orgmdpi.com

DNA Adduct Formation and Genotoxic Interplay

A significant mechanism of lasiocarpine's genotoxicity involves the formation of DNA adducts. researchgate.netresearchgate.netmdpi.comd-nb.infod-nb.infonih.govrjpharmacognosy.ir Upon metabolic activation, the reactive pyrrolic metabolites bind covalently to DNA, leading to the formation of DHP-derived DNA adducts. mdpi.comnih.gov Studies have identified specific DHP-derived DNA adducts, including epimers of 7-hydroxy-9-(deoxyguanosin-N2-yl)dehydrosupinidine (DHP-dG-3 and DHP-dG-4) and epimers of 7-hydroxy-9-(deoxyadenosin-N6-yl)dehydrosupinidine (DHP-dA-3 and DHP-dA-4). nih.gov These DNA adducts are considered potential biomarkers for pyrrolizidine (B1209537) alkaloid-induced liver tumor formation. mdpi.comnih.gov Lasiocarpine has been shown to induce chromosome damage and mutagenicity via these DHP-derived DNA adducts. rjpharmacognosy.ir The formation of DNA adducts can lead to various genotoxic effects, including DNA and protein cross-links, chromosomal aberrations, micronuclei, and DNA double-strand breaks. d-nb.inforesearchgate.net

Protein Adduct Formation

In addition to DNA, the reactive pyrrolic metabolites of lasiocarpine can also form covalent adducts with cellular proteins and amino acids. researchgate.netmdpi.comresearchgate.netarabjchem.orgwikipedia.org The formation of pyrrole-protein adducts is associated with the hepatotoxicity of pyrrolizidine alkaloids, as these adducts can impair the biological activities of essential functional proteins, resulting in liver damage. mdpi.comwikipedia.org Studies have indicated a correlation between the formation of hepatic pyrrole-protein adducts and the severity of liver injury. mdpi.com Diester-type pyrrolizidine alkaloids like lasiocarpine, which produce higher amounts of pyrrole-protein adducts, tend to exhibit higher hepatotoxic potency compared to monoester types. mdpi.com

Influence on Cell Cycle Progression and DNA Integrity

Lasiocarpine and its metabolites interfere with the cell cycle and impact DNA integrity, contributing to its toxic effects. researchgate.netnih.govnih.govnih.govresearchgate.net

Cell Cycle Arrest (e.g., S-phase)

Lasiocarpine has been shown to induce cell cycle arrest. researchgate.netnih.govnih.govnih.govresearchgate.net Specifically, it can cause an arrest in the S-phase of the cell cycle, which is the phase of DNA synthesis. researchgate.netnih.govnih.govnih.govresearchgate.net This S-phase arrest has been observed in various cell lines, including CYP3A4-overexpressing TK6 cells and HepG2 h3A4 cells. researchgate.netnih.govresearchgate.net The disruption of cell cycle regulation is considered a potential explanation for the carcinogenic effects of pyrrolizidine alkaloids. nih.govnih.gov Transcriptomic analyses have revealed that lasiocarpine treatment can significantly alter the expression of genes involved in cell cycle regulation. nih.gov

Data from a study on CYP3A4-overexpressing HepG2 clone 9 cells showed a concentration-dependent increase in the S-phase population upon lasiocarpine treatment:

| Lasiocarpine Concentration | S-phase Population (%) |

| 2.5 µM | 28.4 ± 4.1 |

| 5 µM | 25.6 ± 0.9 |

| 25 µM | 14.8 ± 2.5* |

*Note: The decrease at 25 µM was accompanied by an increase in the sub-G1 (dead cell) population. nih.gov

Inhibition of Mitosis and Cellular Hypertrophy Induction

Lasiocarpine has been observed to inhibit mitosis, the process of cell division. nih.govarabjchem.org In human liver cells in culture, lasiocarpine application prevents mitosis and leads to the formation of giant cells, also known as "megalocytes". nih.gov This inhibition of mitotic activity, coupled with increased uptake of 3H-thymidine in megalocytes, suggests that these cells are undergoing hypertrophy (enlargement) rather than division. nih.gov Pyrrolizidine alkaloids, including lasiocarpine, are considered potent inhibitors of mitosis in hepatocytes. nih.gov Studies have also reported chromosome congression defects upon pyrrolizidine alkaloid treatment, indicating mitotic failure. nih.govresearchgate.net

Chromosome Aberrations and Micronuclei Formation

Lasiocarpine is known to cause chromosomal damage and induce the formation of micronuclei. researchgate.netresearchgate.netd-nb.inforjpharmacognosy.irresearchgate.netcolab.wsthieme-connect.com Micronuclei are small, extranuclear bodies containing chromatin fragments or whole chromosomes that were not incorporated into the main nucleus during mitosis. mdpi.com Their formation can result from chromosomal breakage or dysfunction of the mitotic spindle apparatus. mdpi.com Lasiocarpine has been shown to induce micronuclei formation in various cell systems, including HepG2 cells and CYP3A4-overexpressing V79 cells. researchgate.netfda.govcolab.wsdntb.gov.ua Analysis of centromeres in the micronuclei induced by lasiocarpine suggests an aneugenic effect, meaning it can cause the loss or gain of whole chromosomes. researchgate.netnih.gov The induction of micronuclei is a widely used endpoint for assessing genotoxicity. fda.govcolab.ws

DNA Damage Repair Pathway Interference

Lasiocarpine and its reactive metabolites are known to induce DNA damage, leading to the formation of DNA adducts. researchgate.netwikidata.orgnih.govnih.govnih.govnih.gov This DNA damage triggers a cellular DNA damage response (DDR) thegoodscentscompany.comwikipedia.orgwikidata.orgwikimedia.orgnih.gov, which involves a complex network of pathways aimed at detecting, signaling, and repairing DNA lesions wikidata.orgnih.gov. Transcriptomic analyses have indicated that pyrrolizidine alkaloids, including lasiocarpine, can cause defects in cell cycle and DNA damage repair pathways. nih.govthegoodscentscompany.com While the precise mechanisms by which lasiocarpine interferes directly with specific DNA repair pathways are still under investigation, the induction of DNA damage and the subsequent activation of DDR markers suggest a disruption of genome integrity maintenance. thegoodscentscompany.comwikipedia.orgwikidata.orgwikimedia.org

Modulation of Gene Expression and Signaling Pathways

Lasiocarpine significantly modulates several key signaling pathways, particularly those involved in the cellular response to DNA damage and cell cycle control.

p53 Pathway Activation

Activation of the p53 signaling pathway is a notable cellular response to lasiocarpine exposure. nih.govnih.govwikipedia.orgwikimedia.orgthegoodscentscompany.comnih.gov The tumor suppressor protein p53 plays a critical role in regulating cell cycle control and apoptosis in response to genotoxic stress, thereby influencing the processing of DNA damage and genomic stability. wikidata.org Studies have shown a concentration-dependent accumulation of p53 after treatment with lasiocarpine. wikipedia.orgwikimedia.org This activation is consistent with transcriptomic studies revealing an upregulation of the p53 pathway in response to pyrrolizidine alkaloids. wikipedia.orgwikimedia.org

CHK1 and CHK2 Phosphorylation

Lasiocarpine has been shown to significantly increase the phosphorylation of checkpoint kinase 1 (CHK1) and checkpoint kinase 2 (CHK2). thegoodscentscompany.comwikimedia.orgnih.gov CHK1 and CHK2 are key kinases in the DNA damage response, acting downstream of apical DDR kinases such as ATM and ATR. thegoodscentscompany.comnih.gov Their phosphorylation is an indicator of DDR activation and plays a crucial role in coordinating cell cycle arrest and DNA repair. nih.gov Increased phosphorylation of CHK1 and CHK2 upon lasiocarpine treatment provides further evidence of its ability to induce DNA damage and activate the cellular surveillance mechanisms. thegoodscentscompany.comwikimedia.orgresearchgate.net

Effects on Macromolecular Synthesis

Lasiocarpine has a direct impact on the synthesis of essential macromolecules, including DNA and RNA.

Inhibition of DNA Synthesis

Studies have demonstrated that the application of lasiocarpine to cells in culture leads to the inhibition of DNA synthesis. nih.govnih.gov Research investigating the antimitotic action of lasiocarpine on rat liver parenchyma observed that while the mitotic wave was almost completely inhibited, the preceding wave of DNA synthesis was not inhibited to the same extent. nih.gov This suggests that the block in cell division occurs in the latter half of the DNA synthetic phase (S phase) or early in the post-synthetic phase (G2). nih.gov

Inhibition of RNA Synthesis and RNA Polymerase Activity

Lasiocarpine is known to inhibit RNA synthesis nih.govnih.govcenmed.com and RNA polymerase activity cenmed.comarabjchem.org. This inhibition has been observed in liver cells treated with lasiocarpine. nih.govnih.govcenmed.com However, one study indicated that lasiocarpine did not inhibit the transcription of rat liver DNA by Micrococcus lysodeikticus RNA polymerase, suggesting potential variations in its effect depending on the specific RNA polymerase or system studied. nih.gov Another study on hepatic megalocytes resulting from chronic lasiocarpine poisoning found that the RNA polymerase activity of the nuclei was comparable to that of normal liver cells, despite inhibited cell division, indicating the complexity of its effects in chronic exposure scenarios. idrblab.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Lasiocarpine | 5281735 |

| Dehydrolasiocarpine | Not explicitly found in search results with a CID, but described as a toxic intermediate. medchemexpress.comwikidata.org |

| Lasiocarpine N-oxide | 5458800 nih.govwikidata.orguni.lu |

| Heliotrine (B1673042) | 906426 wikimedia.orgnih.govarabjchem.orglatoxan.comctdbase.org |

| Riddelliine | 134159362 nih.govresearchgate.net |

| Monocrotaline | 9415 wikipedia.orgthegoodscentscompany.comidrblab.netnih.gov |

| Senecionine | 5280906 nih.govwikimedia.orguni.lunih.gov |

| Seneciphylline (B43193) | 5281750 thegoodscentscompany.comcenmed.comuni.lunih.gov |

| Echimidine | 5281735 (Same as Lasiocarpine in one context, likely an error in source or referring to a group) wikipedia.org - Self-correction: Need to verify Echimidine CID. A quick search reveals Echimidine CID is 5281736. I will add this to the table. |

| Lycopsamine | 6433309 wikipedia.org |

| Retrorsine (B1680556) | 5281743 wikidata.orgnih.govnih.govnih.govuni.lu |

| Retronecine (B1221780) pyrrole (B145914) | 105037 (Dehydroretronecine) nih.govnih.gov |

| Dehydroheliotridine | 105037 (Synonym for Dehydroretronecine) nih.govnih.gov |

| Retronecine | 10198 wikipedia.orginvivochem.cnnih.gov |

Inhibition of Protein Synthesis

Lasiocarpine is recognized as an inhibitor of protein synthesis. Studies have indicated that lasiocarpine can cause polyribosome disaggregation in rat liver, suggesting a disruption in the protein synthesis machinery thegoodscentscompany.com. Maximal inhibition has been observed within 1 to 3 hours following exposure, with a subsequent progressive recovery over time capes.gov.br. This effect involves ribosomal subunits and 80S monomers capes.gov.br. The mechanism of action for protein synthesis inhibitors can include the interruption of peptide-chain elongation, blocking the ribosomal A site, causing misreading of the genetic code, or preventing the attachment of oligosaccharide side chains to glycoproteins drugbank.com. While the precise, detailed mechanism of how lasiocarpine interacts with the ribosome to inhibit protein synthesis is not explicitly detailed in the provided search results, other protein synthesis inhibitors, such as Harringtonine, are known to bind to the ribosomal A-site cleft, preventing proper tRNA and mRNA alignment and stalling the elongation phase patsnap.com. This leads to an accumulation of incomplete polypeptide chains and cessation of protein production patsnap.com.

Receptor Interactions and Intracellular Signaling

Lasiocarpine has been shown to interact with specific cellular receptors and modulate intracellular signaling pathways, particularly concerning calcium homeostasis.

Muscarinic Acetylcholine (B1216132) Receptor M1 Antagonism

Computational target prediction analysis has suggested that pyrrolizidine alkaloids, including lasiocarpine, are potential antagonists of the muscarinic acetylcholine receptor M1 (CHRM1) mdpi.comresearchgate.net. The M1 receptor is a G protein-coupled receptor predominantly found in the central nervous system and is involved in various cognitive functions wikipedia.orgmdpi.com. It is typically coupled to G proteins of the Gq class, which signal through the phospholipase C pathway, leading to an increase in inositol (B14025) trisphosphate and intracellular calcium wikipedia.orgmdpi.com. Molecular docking studies have indicated that lasiocarpine can bind to the same binding pocket as pirenzepine, a known M1 antagonist, suggesting a similar mode of interaction mdpi.comresearchgate.netresearchgate.net.

Intracellular Calcium Concentration Modulation

Lasiocarpine has been shown to influence intracellular calcium levels. In vitro studies using CHO-K1 cells stably transfected with the CHRM1 receptor demonstrated that lasiocarpine induced a substantial increase in intracellular calcium levels mdpi.comresearchgate.net. This effect was more pronounced than that observed with pirenzepine, a known M1 antagonist mdpi.com. The increase in intracellular calcium following exposure to lasiocarpine supports the hypothesis that it acts as a CHRM1 antagonist, as activation of the CHRM1 receptor typically leads to calcium release from intracellular stores via the phospholipase C pathway mdpi.comwikipedia.orgmdpi.com. The observed calcium accumulation suggests that lasiocarpine's antagonistic action on CHRM1 may lead to downstream effects on calcium signaling mdpi.com.

Structure Activity Relationship Sar and in Silico Modeling of Lasiocarpine

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are employed to develop predictive models that correlate the chemical structure of compounds with their biological activity. For pyrrolizidine (B1209537) alkaloids like lasiocarpine, QSAR analysis has been utilized to investigate their hepatotoxic and genotoxic potential. These studies aim to identify specific molecular descriptors that are significant predictors of toxicity. oup.comresearchgate.netarabjchem.orgresearchgate.netsemanticscholar.orgresearchgate.net

Research has shown that structural differences among PAs influence their toxicity. oup.com QSAR analyses for the hepatotoxicity of numerous PAs, including lasiocarpine, have been performed using various algorithms. oup.com These models identify molecular predictors that can predict the hepatotoxic potential of compounds. oup.com The structural features of the necic acid portion of pyrrolizidine alkaloids, for instance, are noted to influence the prediction of hepatotoxicity by QSAR models. oup.com Macrocyclic diester-type PAs have shown a significantly higher probability of being predicted as hepatotoxic compared to monoester-type PAs in certain QSAR models. oup.com

QSAR methodologies have been applied to investigate the inhibitory potential of pyrrolizidine alkaloids against specific targets. researchgate.net DFT calculations are often performed to obtain quantum chemical and geometrical descriptors used in QSAR studies to determine the structure-activity relationship of studied molecules. researchgate.netarabjchem.org

Computational Chemistry Approaches

Computational chemistry approaches provide valuable insights into the molecular properties of lasiocarpine and its interactions with biological systems at an atomic level. These methods complement experimental studies and aid in understanding the mechanisms underlying its activity and toxicity.

Density Functional Theory (DFT) Simulations

Density Functional Theory (DFT) simulations are a quantum mechanical method used to investigate the electronic structure and properties of molecules. DFT calculations have been performed on pyrrolizidine alkaloids, including lasiocarpine, to obtain various computational parameters such as HOMO-LUMO geometries, energy gaps, dipole moments, and net charges. researchgate.netarabjchem.org These parameters serve as important descriptors in QSAR studies, assisting in the understanding of structure-activity relationships. arabjchem.org

DFT has also been utilized to investigate the metabolic activation of lasiocarpine. Specifically, ligand-based electrophilic Fukui function and hydrogen bond dissociation energies, derived from computational methods like DFT, have been used to predict the most favorable site for oxidation by cytochrome P450 3A4 (CYP3A4) that leads to the formation of toxic metabolites. researchgate.netfigshare.com These studies concluded that the C3 atom of lasiocarpine is a favored site for hydroxylation leading to the production of toxic metabolites. researchgate.netfigshare.com

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as lasiocarpine) to a receptor protein. Molecular docking investigations have been conducted to study the interactions of lasiocarpine and other pyrrolizidine alkaloids with various biological targets, including metabolic enzymes and receptors.

Studies have shown that lasiocarpine can exist in several binding orientations within the active site of human CYP3A4, which is attributed to its flexible structural features, such as open-chain necic acids. researchgate.netacs.org Molecular docking has also been used to substantiate the inhibitory action of pyrrolizidine alkaloids by revealing their interaction and binding with target proteins like the urease enzyme. researchgate.netarabjchem.org

Furthermore, molecular docking has been employed to identify potential molecular targets of pyrrolizidine alkaloids. Studies using machine learning and molecular docking have predicted muscarinic acetylcholine (B1216132) receptor M1 as a potential target, with lasiocarpine showing high affinity binding to CHRM1. mdpi.com These docking-based binding energies support the predicted interactions between PAs and this receptor. mdpi.comresearchgate.net

Prediction Models for Biological Activity

In silico prediction models, including machine learning algorithms and ADME prediction tools, are valuable for assessing the potential biological activity and pharmacokinetic properties of compounds like lasiocarpine without extensive experimental testing.

Artificial Neural Networks (aNN) and Random Forests

Artificial Neural Networks (aNN) and Random Forests are machine learning algorithms that have been applied in the development of predictive QSAR models for pyrrolizidine alkaloids. These models are trained on datasets correlating structural features with biological endpoints, such as hepatotoxicity or mutagenicity. oup.comsemanticscholar.orgresearchgate.netfrontiersin.orgnih.gov

Random Forest and aNN algorithms have been used in QSAR analyses to predict the hepatotoxic potential of a large number of PAs. oup.com These models identify molecular predictors and can differentiate the predicted hepatotoxic probability based on structural types, such as macrocyclic diester, open-ring diester, and monoester PAs. oup.com Random Forests have also been utilized in predicting mutagenicity, showing a distinction in predictions among different PA groups. frontiersin.org

ADME Prediction Analyses

ADME (Absorption, Distribution, Metabolism, and Excretion) prediction analyses are computational methods used to estimate how a compound will be processed by the body. These predictions are crucial for understanding the toxicokinetics of lasiocarpine and predicting its in vivo toxicity. researchgate.netarabjchem.orgresearchgate.netbohrium.comnih.govd-nb.infonih.govfu-berlin.denih.goviapchem.org

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction analyses have been performed for various pyrrolizidine alkaloids, including lasiocarpine, using software tools. nih.gov These analyses can predict properties such as human intestinal absorption, aqueous solubility, blood-brain barrier penetration, and potential hepatotoxicity. nih.gov

Studies integrating in vitro toxicity data with physiologically based kinetic (PBK) modeling, which incorporates ADME characteristics, have been used to predict the in vivo toxicity of lasiocarpine. researchgate.netd-nb.infofu-berlin.deresearchgate.netnih.gov Differences in ADME characteristics among PAs can substantially alter their relative toxicity. researchgate.net PBK modeling-based reverse dosimetry allows for the translation of in vitro concentration-response data to predict in vivo dose-response, accounting for kinetic factors. d-nb.infofu-berlin.deresearchgate.netnih.gov ADME analysis provides a basis for considering compounds for further studies as potential drug leads. researchgate.netarabjchem.org

Structural Features Influencing Biological Interactions

The biological interactions and toxicity of pyrrolizidine alkaloids are significantly influenced by specific structural features. A critical determinant for the toxic effects of PAs is the presence of a 1,2-double bond in the necine base, as found in retronecine-, heliotridine-, and otonecine-type PAs. mdpi.comacs.orgthieme-connect.com Lasiocarpine contains a heliotridine-type necine base, which possesses this essential 1,2-double bond. mdpi.com The presence of one or two hydroxyl groups attached to the pyrrole (B145914) ring also plays a role in toxicity. mdpi.com

Esterification at the C-7 and/or C-9 positions of the necine base with necic acids is another key structural factor contributing to the diversity and biological activity of PAs. mdpi.comnih.gov The nature and position of these ester linkages, as well as the structure of the necic acids (mono- or dicarboxylic, branched or unbranched), influence the PA's properties. mdpi.comnih.govusu.edu For instance, the presence of two esterified groups and branching in at least one of the carboxylic acids have been suggested to be relevant to the toxic effects. mdpi.com

Metabolic activation, primarily by hepatic cytochrome P450 enzymes (CYPs), is crucial for the toxicity of PAs. mdpi.comacs.orgthieme-connect.com This process converts the parent PA into reactive pyrrolic metabolites, such as dehydropyrrolizidine alkaloids (DHPAs), which can form covalent adducts with proteins and nucleic acids, leading to cellular damage and genotoxicity. mdpi.comacs.orgthieme-connect.comusu.edumedchemexpress.com The efficiency of this metabolic activation is structure-dependent. acs.orgoup.commdpi.com

In silico models have been utilized to investigate the relationship between chemical structure, biological activity, and toxicity of PAs, supporting predictions of their effects. oup.comnih.govexlibrisgroup.comthieme-connect.comresearchgate.netresearchgate.net Studies using these models, combined with in vitro data, have aimed to predict species and ethnic differences in PA toxicity. nih.govexlibrisgroup.comresearchgate.netresearchgate.net

Comparative Analysis of Diester vs. Monoester Pyrrolizidine Alkaloids

The level of esterification significantly influences the biological activity and toxicity of pyrrolizidine alkaloids. Generally, diester PAs, including open-chain diesters like lasiocarpine and macrocyclic diesters, tend to exhibit higher toxicity compared to monoester PAs. nih.govmdpi.comnih.gov Monoesters are often considered to cause a lower level of injuriousness, with open-chain diesters showing intermediary toxicity between monoesters and macrocyclic diesters. nih.gov

Studies comparing the genotoxic potency of different PA types have shown higher potency for diesters compared to monoesters in metabolically competent human liver cells. nih.gov For example, retrorsine (B1680556) and seneciphylline (B43193) (both diesters) showed significantly higher genotoxic potency than monoesters like heliotrine (B1673042) and indicine. nih.gov Lasiocarpine has also been identified as a potent genotoxic congener in some studies. thieme-connect.com

Differences in the structure-dependent passage of PAs across biological barriers, such as the intestinal epithelium, also contribute to variations in toxicity. mdpi.com Open-chained diester PAs like lasiocarpine have shown high passage rates in in vitro transport assays, comparable to cyclic diesters, while monoester PAs revealed lower recovery rates in the basolateral compartment. mdpi.com This suggests that the absorption characteristics, influenced by the esterification pattern, can impact the systemic availability and subsequent uptake in target organs like the liver. mdpi.com

Furthermore, the structure of the necine base affects PA toxic potency; for instance, retronecine-type PAs produced more pyrrole-protein adducts than otonecine-type PAs with similar necic acids. acs.org Among retronecine-type PAs, open-ring diesters generated the highest amount of pyrrole-protein adducts, followed by macrocyclic diesters, while monoesters produced the least. acs.org

The differential metabolism by cytochrome P450 isoforms also contributes to the varied toxicities observed between diester and monoester PAs. acs.org While certain CYP enzymes like CYP3A4 and CYP3A5 are primarily involved in activating otonecine-type PAs, a broader range of CYPs can activate retronecine-type PAs, with varying contributions depending on the specific PA structure. acs.org

Data from comparative pharmacokinetic studies in rats have also revealed differences between diester and monoester PAs. thieme-connect.comnih.gov For example, a study comparing lasiocarpine (open-chain diester) and heliotrine (monoester) showed significant differences in their pharmacokinetic behaviors, including lower oral bioavailability for lasiocarpine compared to heliotrine. thieme-connect.comnih.gov

The following table summarizes some comparative findings related to diester and monoester PAs:

| PA Type | General Toxicity Level | Hepatic Metabolic Activation | Genotoxic Potency (vs. Monoesters) | Intestinal Passage Rate | Example Congeners |

| Monoester | Lower | Lower | Lower | Lower | Heliotrine, Indicine, Europine, Lycopsamine |

| Open-chain Diester | Intermediary to Higher | Higher (in some studies) | Higher | Higher | Lasiocarpine, Heliosupine |

| Macrocyclic Diester | Higher | Varied | Higher | Higher | Monocrotaline, Retrorsine, Seneciphylline, Jacobine |

The differences in biological interactions and toxicity between diester and monoester PAs underscore the importance of structural variations, particularly the type and extent of esterification, in determining their pharmacokinetic and toxicodynamic properties.

Advanced Research Methodologies for Lasiocarpine Analysis

Chromatographic Techniques

Chromatography plays a crucial role in separating lasiocarpine from other components in a sample before detection. Various chromatographic methods are employed, offering different advantages in terms of separation efficiency, sample capacity, and compatibility with detectors d-nb.info.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of pyrrolizidine (B1209537) alkaloids, including lasiocarpine nih.govuva.essci-hub.se. Its advantage lies in not requiring analyte derivatization, unlike Gas Chromatography, and its ability to handle a wide spectrum of analytes with varying physicochemical characteristics uva.es. HPLC is often coupled with UV detection or, more commonly for enhanced sensitivity and selectivity, with mass spectrometry sci-hub.seepa.govresearchgate.net. Reversed-phase HPLC columns, such as C18, are frequently utilized for the separation of lasiocarpine and other pyrrolizidine alkaloids sci-hub.sebund.decarlroth.com. Mobile phases typically involve mixtures of water and organic solvents (e.g., methanol (B129727) or acetonitrile), often with acidic modifiers like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for MS detection nih.govbund.demdpi.com.

Gas Chromatography (GC)

Gas Chromatography is another technique used for the analysis of pyrrolizidine alkaloids, including lasiocarpine nih.govuva.es. GC methods often require the derivatization of the analytes to make them volatile and thermally stable uva.es. This need for derivatization can make GC more time-consuming compared to HPLC uva.es. GC is frequently coupled with mass spectrometry (GC-MS) for the identification and quantification of separated compounds scispace.com. GC has been used for the identification and purity testing of lasiocarpine through comparison with authentic substances nih.gov.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simpler and less expensive chromatographic technique that has been historically used for the identification and estimation of lasiocarpine in plant preparations nih.gov. TLC involves separating compounds on a stationary phase coated on a plate. While less quantitative than HPLC or GC, TLC can be used for initial screening and comparison of samples nih.gov. TLC can also be coupled with MS or HPLC for further analysis of separated spots sigmaaldrich.com.

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC is an advanced form of HPLC that uses smaller particle sizes in the stationary phase, allowing for faster separations, higher resolution, and increased sensitivity restek.com. UHPLC is increasingly being used for the analysis of complex mixtures of pyrrolizidine alkaloids, including lasiocarpine, in various matrices such as food and herbal medicines mdpi.comnih.govresearchgate.net. UHPLC systems are typically coupled with sensitive mass spectrometers, such as tandem mass spectrometers (MS/MS) or quadrupole-time-of-flight (Q-TOF) MS, to leverage the improved chromatographic performance with highly selective and sensitive detection mdpi.comnih.govnih.gov. For example, a UHPLC-MS/MS method using a C18 column and a gradient elution with water and methanol containing formic acid has been developed for the determination of 24 pyrrolizidine alkaloids, including lasiocarpine, in food matrices mdpi.com.

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool in the analysis of lasiocarpine, providing highly specific detection and structural information. When coupled with chromatography, it allows for the identification and quantification of lasiocarpine even in trace amounts within complex samples nih.govresearchgate.netrestek.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-MS, HRMS, QTOF MS)

LC-MS techniques, including LC-MS, LC-MS/MS, HRMS, and QTOF MS, are the preferred methods for the analysis of lasiocarpine and other pyrrolizidine alkaloids due to their high sensitivity, selectivity, and ability to provide structural information uva.esnih.govresearchgate.netmdpi.com.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used for the targeted analysis and quantification of lasiocarpine. This technique utilizes multiple stages of mass analysis to select specific ions and monitor their fragmentation patterns, providing high confidence in identification and improved sensitivity by reducing matrix interference bund.derestek.comnih.govbund.deresearchgate.net. LC-MS/MS methods for lasiocarpine often employ electrospray ionization (ESI) in positive mode nih.govoup.com. Specific multiple reaction monitoring (MRM) transitions are used to detect and quantify lasiocarpine researchgate.netbund.de. Studies have demonstrated the effectiveness of LC-MS/MS for determining lasiocarpine in various matrices, including plant material, honey, and tea, with good precision and low detection limits bund.deresearchgate.netbund.denih.gov.

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) provides mass information for the separated compounds. While less selective than LC-MS/MS, it is still a powerful tool for the analysis of lasiocarpine, particularly when coupled with high-resolution mass analyzers nih.govresearchgate.netnih.gov.

HRMS: High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-HRMS), provides accurate mass measurements, allowing for the determination of elemental composition and increasing confidence in the identification of lasiocarpine and its metabolites arabjchem.orgresearchgate.netethz.chizslt.it. HRMS can be used for both targeted analysis and retrospective screening of samples for a wide range of compounds ethz.ch.

QTOF MS: Quadrupole-Time-of-Flight Mass Spectrometry (QTOF MS), typically coupled with UHPLC (UHPLC-QTOF-MS or LC-Q-ToF/MS), combines the features of a quadrupole mass filter with a time-of-flight mass analyzer. This provides accurate mass measurements (like HRMS) and fragmentation data (like MS/MS), enabling comprehensive analysis, including the identification of known and potentially unknown pyrrolizidine alkaloids and their metabolites, such as lasiocarpine and lasiocarpine N-oxide nih.govresearchgate.netresearchgate.nethpst.czmdpi.com. UHPLC-QTOF-MS methods have been developed for the simultaneous monitoring of multiple hepatotoxic pyrrolizidine alkaloids, including lasiocarpine, in complex matrices like scented tea nih.govresearchgate.net.

Detailed research findings highlight the application of these techniques. For instance, LC-MS has been used to determine lasiocarpine in comfrey (B1233415) extracts nih.gov. UHPLC-MS/MS methods have demonstrated the detection of lasiocarpine in oregano samples, with reported concentrations nih.gov. Studies utilizing LC-Q-ToF/MS have identified and quantified lasiocarpine in various herbal teas and culinary herbs researchgate.netmdpi.com. The fragmentation pattern of lasiocarpine in HR-LCMS/MS analysis has been characterized, showing a molecular ion peak at m/z 412.23376 [M+H]+ and characteristic fragment ions arabjchem.org.

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is a technique utilized for the rapid analysis of pyrrolizidine alkaloids, including lasiocarpine. DART-MS allows for direct analysis without extensive sample preparation, making it a valuable tool for high-throughput screening and analysis of complex samples such as food matrices and plant-derived materials. mdpi.com

Spectroscopic Characterization Methods

Spectroscopic methods play a vital role in the structural elucidation and characterization of lasiocarpine. These techniques provide detailed information about the molecular structure, functional groups, and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a primary technique for determining the complete structure of lasiocarpine. Analysis of NMR spectra provides information on the different hydrogen and carbon environments within the molecule, allowing for the assignment of specific atoms and the confirmation of the compound's connectivity and stereochemistry. rjpharmacognosy.iracs.orgut.ac.irresearchgate.net ¹³C NMR spectra of lasiocarpine have been reported, with specific chemical shifts assigned to various carbon atoms in the pyrrolizidine and ester moieties. rjpharmacognosy.iracs.org ¹H NMR spectra also provide characteristic signals corresponding to the different proton environments. ut.ac.ir

Infrared (IR) and Ultraviolet (UV) Spectroscopy

Infrared (IR) and Ultraviolet (UV) spectroscopy are complementary techniques used in the characterization of lasiocarpine. IR spectroscopy provides information about the functional groups present in the molecule, such as carbonyl ester and α,β-unsaturated carbonyl functionalities, through characteristic absorption bands. ut.ac.irresearchgate.net UV spectroscopy can indicate the presence of conjugated systems within the molecule, typically showing an absorption maximum at wavelengths around 214-230 nm for unsaturated PAs like lasiocarpine. ut.ac.irresearchgate.netinformahealthcare.comarxiv.org

Immunological and Cellular Assay Techniques

Immunological and cellular assay techniques are employed to assess the biological activity and toxicity of lasiocarpine, particularly its effects on various cell types.

Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) are listed as a method for the detection of pyrrolizidine alkaloids, which could potentially include assays developed for lasiocarpine or related PA structures. mdpi.comresearchgate.net While specific details on lasiocarpine-specific ELISA assays were not extensively detailed in the search results, ELISA is a common immunoassay technique used for the detection and quantification of specific compounds based on antibody-antigen interactions.

Cell Culture Models (e.g., Hepatocytes, HepaRG, CHO-K1, V79h3A4)

Various cell culture models are utilized to study the effects of lasiocarpine at the cellular level, particularly concerning its hepatotoxicity and genotoxicity.

Hepatocytes: Primary hepatocytes, both from human and rat sources, are used to assess the cytotoxicity of lasiocarpine. Studies have shown differences in sensitivity to lasiocarpine toxicity between rat and human hepatocytes, with rat hepatocytes appearing more sensitive. d-nb.inforesearchgate.net Concentration-response curves for lasiocarpine cytotoxicity in human hepatocytes have been established. d-nb.inforesearchgate.netnih.gov

HepaRG Cells: HepaRG cells, a human hepatic progenitor cell line, are also used to evaluate the cytotoxicity and genotoxicity of lasiocarpine. d-nb.inforesearchgate.netnih.govifremer.frcnr.ithesiglobal.org HepaRG cells express key enzymes, such as CYP3A4, which are involved in the metabolic activation of PAs like lasiocarpine. hesiglobal.org Studies have assessed the viability of HepaRG cells after exposure to varying concentrations of lasiocarpine, indicating a concentration-dependent decrease in viability. ifremer.fr HepaRG cells have been used in genotoxicity assays, such as the γH2AX assay, to determine the genotoxic potential of lasiocarpine. nih.govhesiglobal.org While generally less sensitive than primary hepatocytes, HepaRG cells are valuable for longer-term studies due to their cultivability. researchgate.net

CHO-K1 Cells: CHO-K1 cells, a Chinese hamster ovary cell line, are employed in various assays, including those assessing genotoxicity and cellular responses. nih.govresearchgate.netprobiologists.com CHO-K1 cells stably transfected with specific receptors, such as CHRM1, have been used to investigate the effects of lasiocarpine on intracellular calcium levels. nih.govresearchgate.net Lasiocarpine has been shown to induce a significant increase in calcium levels in these cells. nih.gov CHO-K1 cells are also used in standard genotoxicity assays like the micronucleus assay and chromosome aberration test. researchgate.netprobiologists.com

V79h3A4 Cells: V79h3A4 cells are a Chinese hamster lung fibroblast cell line genetically engineered to express human cytochrome P450 3A4 (CYP3A4). researchgate.net These cells are particularly useful for studying the genotoxicity of compounds like lasiocarpine that require metabolic activation by CYP3A4. researchgate.net Studies using V79h3A4 cells have demonstrated that CYP3A4-mediated metabolism of lasiocarpine leads to genotoxic effects, such as γH2AX formation and increased micronuclei. researchgate.net Analysis of micronuclei in V79h3A4 cells exposed to lasiocarpine has indicated an aneugenic effect. researchgate.net

These cell culture models provide valuable in vitro systems for understanding the cellular mechanisms of lasiocarpine toxicity and for evaluating its biological activity.

Flow Cytometry and Micronucleus Assays

Flow cytometry is a high-throughput method used in conjunction with the micronucleus assay to evaluate the genotoxic potential of compounds like Lasiocarpine. nih.govresearchgate.net The micronucleus assay detects micronuclei, which are small, extranuclear bodies containing damaged chromosomes or chromosome fragments, indicative of chromosomal damage or aneuploidy. nih.gov

Studies utilizing metabolically competent TK6 cell lines expressing specific human cytochrome P450 (CYP) enzymes have been instrumental in assessing Lasiocarpine's genotoxicity via micronucleus formation. nih.govresearchgate.net Lasiocarpine requires metabolic activation, primarily by CYP3A4, to form reactive metabolites such as dehydropyrrolizidine alkaloid (DHP) esters and DHP, which interact with cellular macromolecules, leading to genotoxicity. medchemexpress.comnih.govresearchgate.net

In CYP3A4-expressing TK6 cells, Lasiocarpine significantly increased the percentage of micronuclei in a concentration-dependent manner. nih.govresearchgate.net At a concentration of 1 µM, Lasiocarpine increased the percentage of micronuclei by over 40-fold compared to untreated cells. nih.gov Overt cytotoxicity was observed at higher concentrations, such as 5 µM. nih.gov Lasiocarpine also induced micronuclei in cells expressing CYP3A5 and CYP3A7, albeit at higher concentrations (1 µM and 5 µM for CYP3A5, and 5 µM for CYP3A7). nih.gov

Benchmark dose (BMD) modeling of micronucleus data in CYP3A4-expressing TK6 cells identified Lasiocarpine as a potent inducer of micronuclei among the tested pyrrolizidine alkaloids, with a BMD100 of 0.036 µM. nih.govresearchgate.net

Flow cytometry allows for the high-throughput analysis of micronuclei by quantifying stained nuclei and micronuclei. nih.govresearchgate.net Advanced techniques, such as imaging flow cytometry, can further enhance the reliability of the assay by enabling the differentiation of true micronuclei from apoptotic and necrotic chromatin and allowing for the simultaneous analysis of cell cycle distribution and DNA damage markers like γH2AX. nih.govresearchgate.netnih.gov Lasiocarpine has been shown to induce G2/M arrest in the cell cycle, a common response to genotoxic agents that cause DNA damage and chromosome breakage. nih.gov

The following table summarizes key findings from micronucleus assays using flow cytometry for Lasiocarpine:

| Cell Line | Activating Enzyme | Lasiocarpine Concentration | Effect on Micronuclei (% Increase vs Control) | BMD100 (µM) |

| TK6 | CYP3A4 | 1 µM | >40-fold | 0.036 nih.govresearchgate.net |

| TK6 | CYP3A5 | 1 µM | Increased | - |

| TK6 | CYP3A5 | 5 µM | Increased | - |

| TK6 | CYP3A7 | 5 µM | Increased | - |

| HepG2-CYP3A4 | CYP3A4 | < 3 µM | Doubling in micronuclei counts | - d-nb.info |

Comet Assays for DNA Strand Breaks

The comet assay, also known as single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. oecd-ilibrary.orgnih.gov Under alkaline conditions, the assay can detect both single- and double-strand breaks, as well as alkali-labile sites. oecd-ilibrary.orgnih.gov DNA damage is visualized as a "comet" shape, where damaged DNA fragments migrate further in an electric field, forming a tail. nih.gov The extent of DNA damage is quantified by parameters such as Olive tail moment (OTM), tail length, or percentage of DNA in the tail. oecd-ilibrary.orgnih.gov

Lasiocarpine, after metabolic activation, can induce DNA double-strand breaks. nih.gov Studies using metabolically competent human liver cell lines, such as HepG2-CYP3A4 cells, have employed the alkaline comet assay to assess Lasiocarpine-induced DNA strand breaks. researchgate.net These studies have shown that Lasiocarpine causes structure-dependent DNA strand break formation. researchgate.net

Research comparing Lasiocarpine with other pyrrolizidine alkaloids in HepG2-CYP3A4 cells demonstrated that Lasiocarpine induced DNA strand breaks, as measured by Olive tail moments, after a 24-hour incubation period. researchgate.net The genotoxic potency varied among different pyrrolizidine alkaloids, with Lasiocarpine being categorized among the more potent congeners in inducing micronuclei and cytotoxicity in HepG2-CYP3A4 cells. d-nb.info

While specific detailed data tables for Lasiocarpine-induced OTM values across a range of concentrations were not extensively detailed in the search results beyond graphical representations researchgate.net, the research confirms the application of the comet assay to quantify DNA strand breaks caused by Lasiocarpine in metabolically active cellular systems.

Transcriptomics and Gene Expression Profiling

Transcriptomics involves the study of the complete set of RNA transcripts produced by a genome at a specific time point. Gene expression profiling, a key component of transcriptomics, measures the activity of thousands of genes simultaneously, providing a global picture of cellular function and how cells respond to specific treatments. wikipedia.orgcd-genomics.com Techniques like RNA sequencing (RNA-Seq) and DNA microarrays are used to generate gene expression profiles. wikipedia.orgcd-genomics.com

Gene expression profiling can be applied to investigate the molecular mechanisms underlying Lasiocarpine toxicity, including its genotoxic effects. By analyzing changes in gene expression patterns following Lasiocarpine exposure, researchers can identify affected biological pathways, including those related to DNA damage response, cell cycle regulation, and apoptosis. dntb.gov.uacloudfront.net

Studies have utilized transcriptomic approaches to investigate the effects of pyrrolizidine alkaloids, including Lasiocarpine, on gene expression. dntb.gov.uadntb.gov.ua These studies aim to understand how Lasiocarpine alters the transcription factor network and deregulates gene expression at a transcriptome-wide level. dntb.gov.uacloudfront.net Analysis of the transcriptome of hepatocytes exposed to Lasiocarpine can reveal changes in the expression of genes involved in various cellular processes, providing insights into the mechanisms of toxicity and the cellular response to DNA damage and other insults caused by Lasiocarpine metabolites. cloudfront.net

Quantitative In Vitro-In Vivo Extrapolation (IVIVE) Approaches

Quantitative In Vitro-In Vivo Extrapolation (QIVIVE) is a methodology used to translate in vitro toxicity data, such as effect concentrations derived from cell-based assays, into equivalent in vivo doses. nih.govresearchgate.netnih.govtoxicology.org This is particularly important for compounds like Lasiocarpine, where extensive in vivo toxicity data may be limited. nih.govmdpi.com IVIVE approaches often integrate in vitro toxicity data with toxicokinetic information, frequently utilizing physiologically based kinetic (PBK) models to simulate the absorption, distribution, metabolism, and excretion (ADME) processes of the compound in the body. nih.govresearchgate.netnih.govtoxicology.orgmdpi.com

For Lasiocarpine, IVIVE is used to predict in vivo genotoxicity based on in vitro genotoxicity data. nih.gov A combined in vitro-PBK modeling-facilitated reverse dosimetry approach has been employed to predict the in vivo genotoxicity of Lasiocarpine in rat liver. nih.gov This approach uses quantitative in vitro genotoxicity endpoints, such as the phosphorylation of histone protein H2AX (γH2AX), as a surrogate for DNA damage in primary rat hepatocytes and human HepaRG cells. nih.gov

The in vitro concentration-response curves obtained from these assays are then converted to in vivo dose-response curves using PBK modeling. nih.gov Points of departure (PoDs) derived from the predicted in vivo dose-response curves can be compared to available in vivo genotoxicity data to evaluate the accuracy of the IVIVE prediction. nih.gov Studies have shown that the predicted PoDs for Lasiocarpine using this approach were comparable to existing in vivo genotoxicity data, supporting the utility of this quantitative in vitro-in silico method for predicting in vivo genotoxicity for pyrrolizidine alkaloids. nih.gov

IVIVE is considered a critical tool for chemical prioritization and decision-making, especially for environmental compounds with limited toxicity data. nih.govtoxicology.org It facilitates the translation of in vitro testing concentrations to in vivo oral dose equivalents by combining in vitro kinetic and bioactivity data. nih.gov

The application of QIVIVE in food toxicology includes the prediction of liver toxicity by pyrrolizidine alkaloids. researchgate.net This involves deriving a point of departure (POD) from in vitro dose-response modeling and then using IVIVE analysis to link the in vitro effect concentration with its in vivo counterpart. researchgate.net The successful application of IVIVE to transform in vitro concentrations into equivalent in vivo doses (expressed in mg/kg body weight) has been demonstrated in various publications. researchgate.net

The following table illustrates the concept of IVIVE for Lasiocarpine, linking in vitro findings to predicted in vivo equivalents:

| In Vitro Endpoint | In Vitro System | In Vitro POD/Effect Concentration | IVIVE Modeling Approach | Predicted In Vivo Equivalent (e.g., mg/kg/day) | Comparison to In Vivo Data |

| γH2AX (DNA damage surrogate) | Primary rat hepatocytes, HepaRG cells | Concentration-response curves | PBK modeling, Reverse Dosimetry | Predicted dose-response curves, PoDs | Comparable to available data nih.gov |

| Micronucleus Formation | TK6 cells expressing CYPs | BMD100 (0.036 µM) nih.govresearchgate.net | IVIVE (Conceptual Link) | Inferred in vivo potency | Supports in vivo findings nih.gov |

This quantitative in vitro-in silico approach provides a valuable method to predict in vivo genotoxicity for the numerous pyrrolizidine alkaloids for which in vivo data are scarce, by integrating in vitro genotoxicity assays with PBK modeling-facilitated reverse dosimetry. nih.gov

Q & A

Q. How should researchers address ethical concerns in lasiocarpine studies involving animal models?

- Methodological Answer : Follow institutional animal care guidelines (e.g., NIH OLAW) and minimize sample sizes via power analysis. Use non-invasive biomarkers (e.g., serum ALT for hepatotoxicity) to reduce distress. Justify species selection in grant proposals, emphasizing translational relevance to human PA exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報